

Application Notes and Protocols: GR 94800 in Respiratory Research

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Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

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Introduction

GR 94800 is a potent and highly selective peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinins, such as neurokinin A (NKA), are neuropeptides released from sensory nerves in the airways that can induce potent bronchoconstriction, airway hyperreactivity, and inflammatory responses, all of which are hallmark features of respiratory diseases like asthma. The NK2 receptor is the primary mediator of NKA-induced contraction of airway smooth muscle. Consequently, as a selective NK2 receptor antagonist, **GR 94800** serves as a valuable research tool for investigating the role of the NKA/NK2 receptor pathway in the pathophysiology of respiratory diseases and for the preclinical evaluation of potential therapeutic agents targeting this pathway.

These application notes provide an overview of the pharmacological properties of **GR 94800**, detailed protocols for its use in key in vitro respiratory research models, and a summary of its receptor binding affinities.

Data Presentation

Table 1: Receptor Binding Affinity of GR 94800

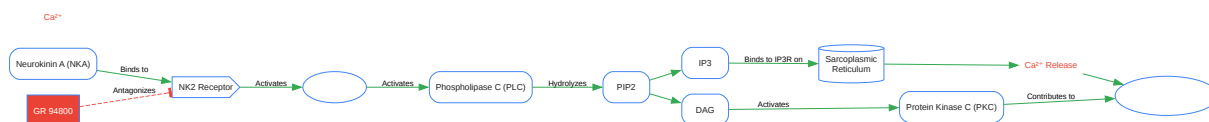
This table summarizes the binding affinities of **GR 94800** for the three tachykinin receptors (NK1, NK2, and NK3), highlighting its selectivity for the NK2 receptor. The data is presented as

pKb values, which is the negative logarithm of the antagonist's dissociation constant. A higher pKb value indicates a stronger binding affinity.

Receptor	pKb Value	Reference
NK2	9.6	[1]
NK1	6.4	[1]
NK3	6.0	[1]

Signaling Pathway

The activation of the NK2 receptor by its endogenous ligand, neurokinin A (NKA), on airway smooth muscle cells initiates a signaling cascade that leads to bronchoconstriction. The following diagram illustrates this pathway.



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Tachykinin NK2 Receptor Signaling Pathway in Airway Smooth Muscle

Experimental Protocols

Protocol 1: In Vitro Assessment of GR 94800 Potency in Guinea Pig Tracheal Rings

This protocol describes an organ bath experiment to determine the potency of **GR 94800** in antagonizing NKA-induced contraction of isolated guinea pig tracheal smooth muscle.

Materials:

- Male Hartley guinea pigs (250–700 g)
- Krebs-Henseleit solution (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.66, NaHCO₃ 25.0, glucose 11.1)
- Neurokinin A (NKA)
- **GR 94800**
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂, 5% CO₂)

Procedure:

- Tissue Preparation:
 - Euthanize a guinea pig by a humane method.
 - Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
 - Clean the trachea of adhering connective tissue and cut it into 4-5 mm wide rings.
 - Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[\[2\]](#)
- Equilibration:
 - Apply an initial resting tension of 1 g to each tracheal ring.
 - Allow the tissues to equilibrate for at least 60 minutes, washing them with fresh Krebs-Henseleit solution every 15 minutes.[\[2\]](#)[\[3\]](#)
- Contraction with NKA:

- After the equilibration period, obtain a cumulative concentration-response curve for NKA by adding it to the organ bath in increasing concentrations (e.g., 10^{-10} to 10^{-6} M).
- Record the isometric contraction until a maximal response is achieved.
- Wash the tissues repeatedly with Krebs-Henseleit solution to return to baseline tension.
- Inhibition with **GR 94800**:
 - Incubate the tracheal rings with a specific concentration of **GR 94800** for a predetermined period (e.g., 30 minutes).
 - Following incubation, repeat the cumulative concentration-response curve for NKA in the presence of **GR 94800**.
 - Repeat this procedure with different concentrations of **GR 94800** to determine its inhibitory effect in a dose-dependent manner.
- Data Analysis:
 - Express the contractile responses to NKA as a percentage of the maximal contraction.
 - Plot the concentration-response curves for NKA in the absence and presence of different concentrations of **GR 94800**.
 - Calculate the EC50 values for NKA in each condition.
 - The potency of **GR 94800** can be expressed as a pA2 value, which is a measure of the antagonist's affinity.

Protocol 2: In Vivo Evaluation of GR 94800 on Allergen-Induced Bronchoconstriction in Guinea Pigs

This protocol outlines a method to assess the efficacy of **GR 94800** in an in vivo model of allergic asthma.

Materials:

- Ovalbumin (OVA)-sensitized guinea pigs
- **GR 94800**
- Vehicle control (e.g., saline)
- Aerosol delivery system
- Whole-body plethysmograph to measure airway resistance

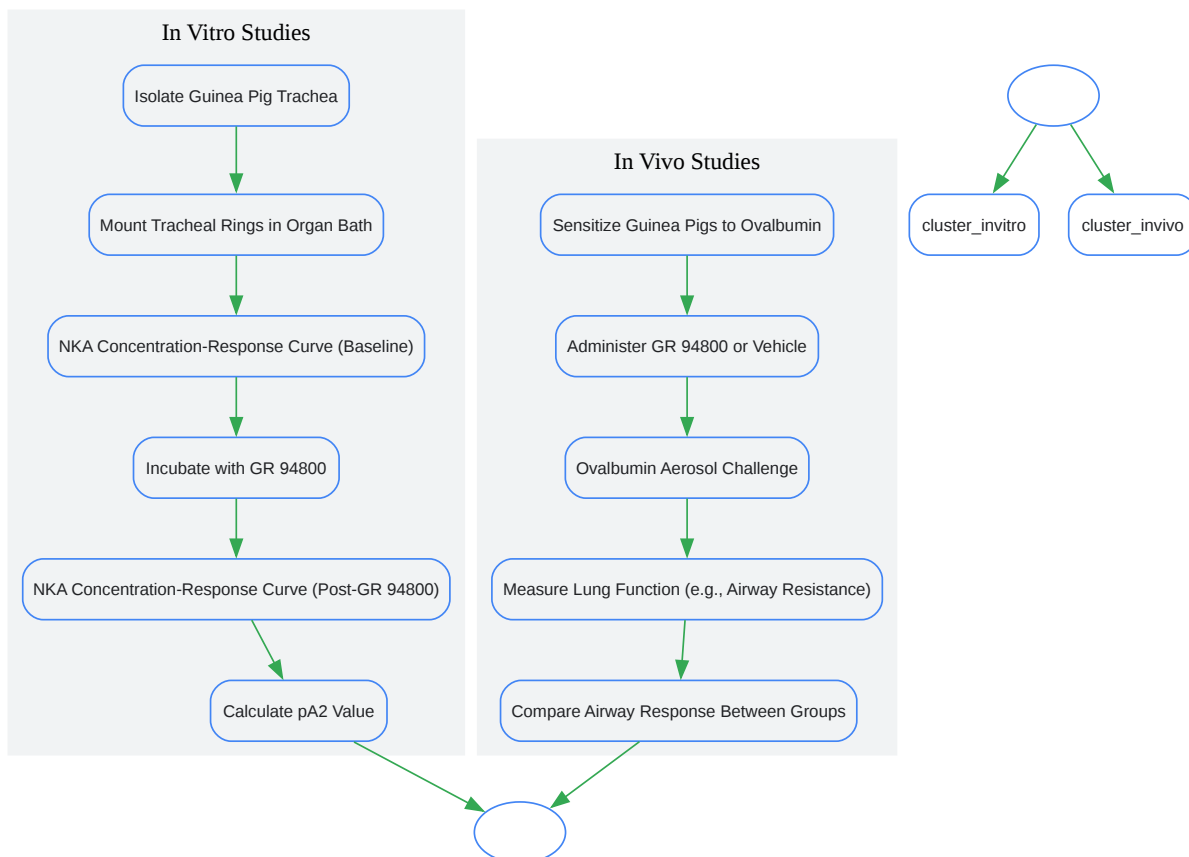
Procedure:

- Animal Sensitization:
 - Sensitize guinea pigs to ovalbumin (OVA) using an established protocol. This typically involves intraperitoneal injections of OVA followed by aerosol challenges.
- Drug Administration:
 - Administer **GR 94800** or vehicle control to the sensitized guinea pigs. The route of administration can be intravenous, intraperitoneal, or via inhalation, depending on the experimental design.
- Allergen Challenge:
 - After a specified pretreatment time, place the animals in a whole-body plethysmograph and expose them to an aerosolized solution of OVA to induce bronchoconstriction.
- Measurement of Airway Response:
 - Continuously monitor and record airway resistance (or other relevant lung function parameters) before, during, and after the OVA challenge.
- Data Analysis:
 - Calculate the peak increase in airway resistance following the OVA challenge for both the **GR 94800**-treated and vehicle-treated groups.

- Compare the results between the two groups to determine the protective effect of **GR 94800** against allergen-induced bronchoconstriction. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GR 94800** in a preclinical model of asthma.



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Preclinical Evaluation Workflow for **GR 94800**

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